molecular formula C24H38ClNO3 B14411991 Hexadecyl (4-chloroanilino)(oxo)acetate CAS No. 87967-17-7

Hexadecyl (4-chloroanilino)(oxo)acetate

Cat. No.: B14411991
CAS No.: 87967-17-7
M. Wt: 424.0 g/mol
InChI Key: OYEIPXMGGJFXST-UHFFFAOYSA-N
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Description

Hexadecyl (4-chloroanilino)(oxo)acetate is an ester derivative featuring a 4-chloroanilino group linked to an oxoacetate backbone, with a hexadecyl (C16) alkyl chain. This structure confers unique physicochemical properties, including high lipophilicity (logP ≈ 4–5, estimated) due to the long hydrocarbon chain, which enhances membrane permeability but reduces aqueous solubility. The 4-chloroanilino moiety is a known pharmacophore in anticancer agents, as seen in related compounds .

Properties

CAS No.

87967-17-7

Molecular Formula

C24H38ClNO3

Molecular Weight

424.0 g/mol

IUPAC Name

hexadecyl 2-(4-chloroanilino)-2-oxoacetate

InChI

InChI=1S/C24H38ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29-24(28)23(27)26-22-18-16-21(25)17-19-22/h16-19H,2-15,20H2,1H3,(H,26,27)

InChI Key

OYEIPXMGGJFXST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl (4-chloroanilino)(oxo)acetate typically involves the esterification of hexadecanol with 4-chloroaniline and oxoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl (4-chloroanilino)(oxo)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Hexadecyl (4-chloroanilino)(oxo)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of Hexadecyl (4-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit bacterial cell wall synthesis, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Features
Hexadecyl (4-chloroanilino)(oxo)acetate C24H37ClNO4 ~438.0 (estimated) ~4–5 Long alkyl chain (C16), 4-chloroanilino, oxoacetate backbone
Ethyl (4-chloro-3-nitroanilino)(oxo)acetate C10H9ClN2O5 272.64 2.07 Nitro group enhances electron-withdrawing effects; shorter ethyl ester chain
Ethyl 2-(4-chloroanilino)acetate C10H12ClNO2 213.66 ~1.5 Simpler structure; crystalline triclinic packing
4-(4-Chloroanilino)quinoline (6c) C15H12ClN3 269.73 ~3.5 Quinoline core with 4-chloroanilino; potent anticancer activity
Ethyl 2-(4-isopropylanilino)-2-oxoacetate C13H17NO3 235.28 ~2.5 Isopropyl group increases steric bulk; moderate lipophilicity

Key Observations :

  • The hexadecyl chain in the target compound increases molecular weight and logP by ~50% compared to ethyl ester analogs, suggesting prolonged half-life but poor solubility .
  • The 4-chloroanilino group is conserved in bioactive compounds (e.g., quinoline derivative 6c with IC50 = 3.42 µM against MCF-7 cells) .
  • Nitro or oxo substitutions modulate electronic properties, affecting reactivity and target binding .

Crystallographic and Solid-State Properties

  • Ethyl 2-(4-chloroanilino)acetate crystallizes in a triclinic system (space group P1) with distinct hydrogen-bonding networks . The hexadecyl analog likely adopts less ordered packing due to the flexible C16 chain, impacting dissolution rates.

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